molecular formula CH4 B1582241 (2H4)Methane CAS No. 558-20-3

(2H4)Methane

Cat. No. B1582241
CAS RN: 558-20-3
M. Wt: 20.067 g/mol
InChI Key: VNWKTOKETHGBQD-JQYAHLJZSA-N
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Description

“(2H4)Methane”, also known as deuterated methane, is a variant of methane (CH4) where the hydrogen atoms are replaced by deuterium (D), a heavier isotope of hydrogen . Its chemical formula is CD4 . Methane is the simplest member of the paraffin series of hydrocarbons and is among the most potent of the greenhouse gases .


Synthesis Analysis

Methane can be produced by various methods. One of the common methods is the Sabatier reaction or Sabatier process which produces methane and water from a reaction of hydrogen with carbon dioxide at elevated temperatures and pressures in the presence of a nickel catalyst . Another method involves the production of methanol via CO2 hydrogenation .


Molecular Structure Analysis

The methane molecule is tetrahedral, with the carbon atom at the center and the four hydrogen atoms on the corners of the tetrahedron. Each C-H bond is equivalent, and each bond is separated by an angle of 109.5° .


Physical And Chemical Properties Analysis

Methane is a colorless, odorless gas that is lighter than air, having a specific gravity of 0.554 . It is only slightly soluble in water . The boiling point of methane is −162 °C (−259.6 °F) and the melting point is −182.5 °C (−296.5 °F) . Methane in general is very stable, but mixtures of methane and air, with the methane content between 5 and 14 percent by volume, are explosive .

Scientific Research Applications

Catalytic Conversion of Methane

Methane is a substantial feedstock for the production of chemicals and a source of energy. It's used in applications such as home heating and hydrogen generation for ammonia synthesis. There's potential for its conversion to ethylene or liquid hydrocarbon fuels. Strategies include steam and carbon dioxide reforming, partial oxidation to form carbon monoxide and hydrogen, direct oxidation to methanol, and direct conversion to aromatics and hydrogen (Lunsford, 2000).

Ecology of Methanotrophs in Wetlands

Methanotrophs play a crucial role in controlling methane fluxes from wetlands, consuming a significant portion of the methane produced in aerobic soils. Research has focused on the biochemical pathways and ecology of methanotrophs, their response to environmental factors like temperature, water content, and redox potential, and the need for research on optimizing methane oxidation in different wetland types (Chowdhury & Dick, 2013).

Biotechnological Applications of Methanotrophs

Methanotrophic bacteria, capable of using methane as their sole carbon source, have potential in generating single-cell protein, biopolymers, components for nanotechnology, and other valuable products. They can be engineered for producing compounds like carotenoids, and their enzymes can be used for bio-remediation, chemical transformation, and electricity generation (Strong, Xie, & Clarke, 2015).

Methane as an Energy Source

Methane serves as an important energy vector and feedstock for higher-value chemicals. Innovations in catalysts and conversion processes, such as the Sabatier reaction and photo-methanation, enable the conversion of CO2 to methane at room temperature and atmospheric pressure, highlighting its significance in the sustainable chemical industry (Thampi, Kiwi, & Grätzel, 1987).

Gas Sensing and Monitoring

Developments in gas sensing technology, such as the creation of dual-gas sensors for methane and acetylene detection, play a crucial role in industrial process control and environmental monitoring. These advancements enable real-time monitoring of these gases with improved sensitivity and stability (Zhang et al., 2020).

Environmental Impact

Methane is a potent greenhouse gas, and understanding its formation, particularly abiotic methane, is crucial for assessing its environmental impact and potential mitigation strategies. Research on its sources, isotopic composition, and the differentiation of abiotic from biotic methane is key to understanding its role in climate change (Etiope & Sherwood Lollar, 2013).

Safety And Hazards

Exposure to high concentrations of methane is dangerous. Hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents . Methane is extremely flammable and contains gas under pressure; it may explode if heated. It may form explosive mixtures in air and may displace oxygen and cause rapid suffocation .

Future Directions

Methane has a significant role in the “Power-to-Gas” concept, which is central in the current paradigm of climate change and renewable energies . Reducing methane emissions offers the single biggest opportunity to address near-term warming . Many opportunities exist to reduce methane emissions, including plugging oil and gas leaks, rethinking waste disposal, and activating markets .

properties

IUPAC Name

tetradeuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1D4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-JQYAHLJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH4
Source PubChem
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DSSTOX Substance ID

DTXSID30204377
Record name (2H4)Methane
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Molecular Weight

20.067 g/mol
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Physical Description

Compressed gas; [Sigma-Aldrich MSDS]
Record name Methane-d4
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Product Name

(2H4)Methane

CAS RN

558-20-3
Record name Methane-d4
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Record name (2H4)Methane
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Record name (2H4)Methane
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Record name (2H4)methane
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
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Quantity
18.2 g
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
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11.8 g
Type
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Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2H4)Methane
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Reactant of Route 4
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Reactant of Route 6
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